

Application Notes and Protocols for In vivo Administration of Fedovapagon

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Compound of Interest

Compound Name: Fedovapagon

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Abstract

This document provides detailed protocols for the dissolution and preparation of **Fedovapagon** (VA106483), a selective vasopressin V2 receptor (V2R) agonist, for in vivo experimental use.

Fedovapagon is a valuable tool for research in areas such as nocturia and other conditions related to water reabsorption.[1] Proper formulation is critical for ensuring accurate and reproducible results in animal studies. These guidelines outline recommended solvents, vehicle compositions, and step-by-step procedures for achieving a clear and stable solution for oral administration. Additionally, this document includes a summary of solubility data and a diagram of the V2 receptor signaling pathway activated by **Fedovapagon**.

Solubility and Formulation Data

Fedovapagon is a non-peptide small molecule that is orally active.[2] Its solubility is a key consideration for in vivo studies. The following table summarizes the known solubility of **Fedovapagon** in various solvents and vehicle formulations. It is important to note that for in vivo preparations, a combination of solvents is typically required to achieve a suitable concentration and stability.

Solvent/Vehicle	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 125 mg/mL (270.22 mM)	Hygroscopic; use newly opened DMSO for best results. [1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.50 mM)	Results in a clear solution. [1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.08 mg/mL (4.50 mM)	Results in a clear solution. [1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.50 mM)	Results in a clear solution.

Note: The symbol " \geq " indicates that the saturation point was not reached at the specified concentration.

Experimental Protocols for In Vivo Dosing Solutions

The following protocols describe the preparation of **Fedovapagon** solutions for oral administration in animal models. It is recommended to prepare these solutions fresh for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 1: PEG300 and Tween-80 Based Formulation

This protocol is suitable for general in vivo studies.

Materials:

- **Fedovapagon** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

- Sterile microcentrifuge tubes or vials
- Pipettes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a Stock Solution: Weigh the required amount of **Fedovapagon** and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
- Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 400 μ L of PEG300. b. Add 100 μ L of the **Fedovapagon** stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 μ L of Tween-80 and vortex until the solution is homogeneous. d. Add 450 μ L of saline to the mixture. e. Vortex the final solution until it is clear and uniform.
- Final Concentration: This procedure will yield a 2.08 mg/mL solution of **Fedovapagon**.

Protocol 2: SBE- β -CD Based Formulation

This formulation can be an alternative for animals that may be sensitive to PEG300 or Tween-80.

Materials:

- **Fedovapagon** powder
- Dimethyl Sulfoxide (DMSO)
- Sulfobutyl ether beta-cyclodextrin (SBE- β -CD)
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Pipettes

- Vortex mixer

Procedure:

- Prepare a 20% SBE- β -CD Solution: Dissolve SBE- β -CD in saline to a final concentration of 20% (w/v).
- Prepare a Stock Solution: Dissolve **Fedovapagon** in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
- Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 900 μ L of the 20% SBE- β -CD in saline solution. b. Add 100 μ L of the **Fedovapagon** stock solution in DMSO. c. Vortex thoroughly until the solution is clear.
- Final Concentration: This procedure will yield a 2.08 mg/mL solution of **Fedovapagon**.

Protocol 3: Corn Oil-Based Formulation

This formulation is suitable for studies requiring a lipid-based vehicle.

Materials:

- **Fedovapagon** powder
- Dimethyl Sulfoxide (DMSO)
- Corn oil
- Sterile microcentrifuge tubes or vials
- Pipettes
- Vortex mixer

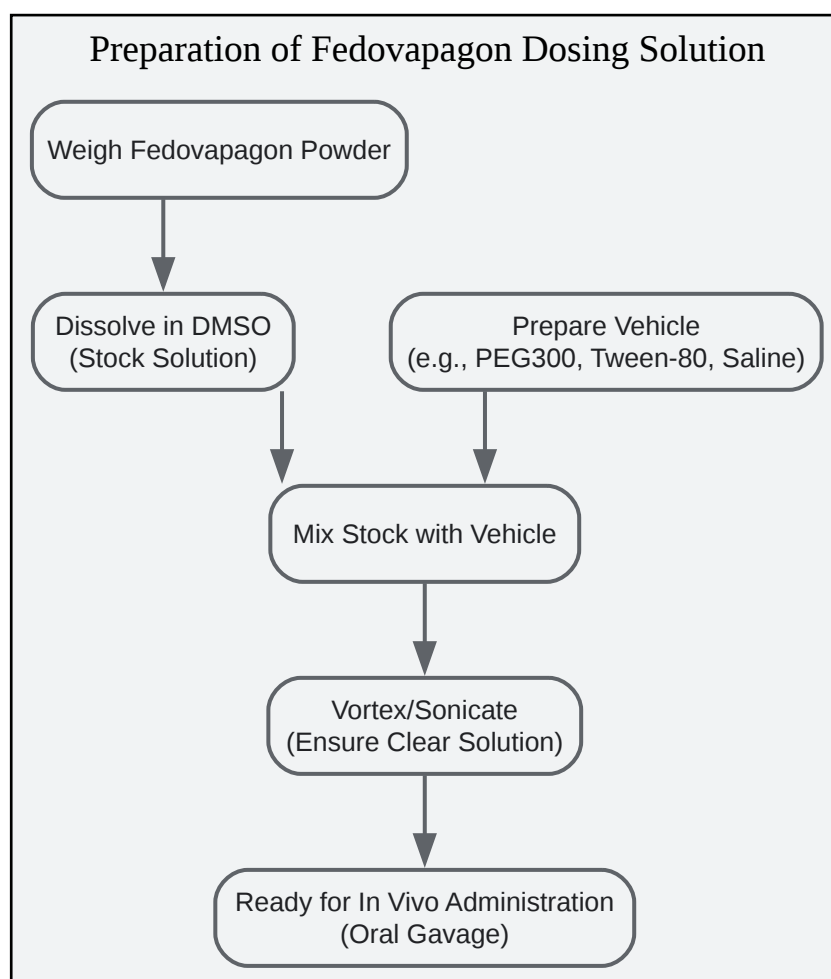
Procedure:

- Prepare a Stock Solution: Dissolve **Fedovapagon** in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

- Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 900 μ L of corn oil. b. Add 100 μ L of the **Fedovapagon** stock solution in DMSO. c. Vortex vigorously until the solution is a uniform, clear mixture.
- Final Concentration: This procedure will yield a 2.08 mg/mL solution of **Fedovapagon**.

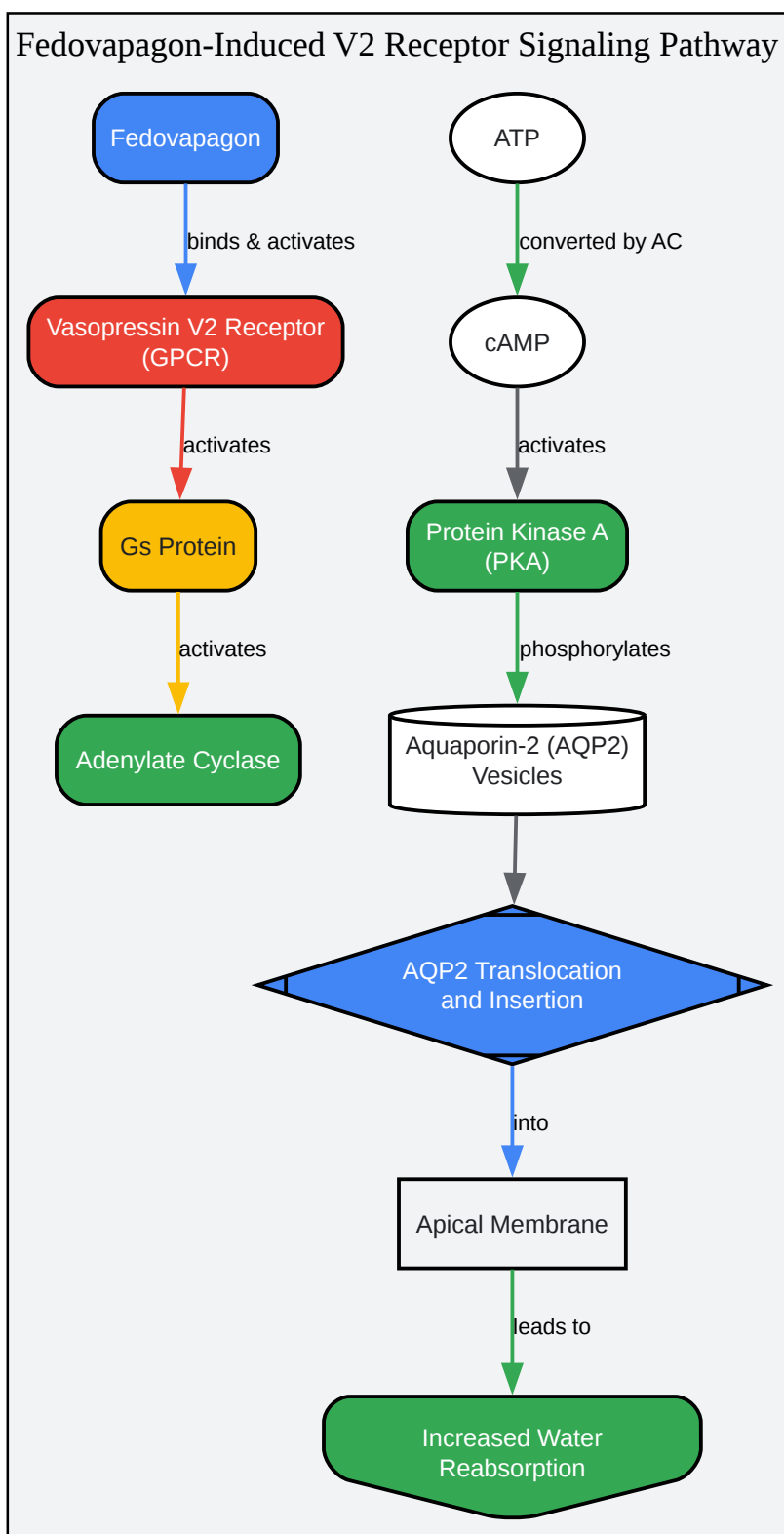
Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing **Fedovapagon** and the signaling pathway it activates.



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Caption: Experimental workflow for **Fedovapagon** solution preparation.



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Caption: V2 receptor signaling cascade initiated by **Fedovapagon**.

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References

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- 2. Fedovapagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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